molecular formula C17H24N6O B4571953 N-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B4571953
M. Wt: 328.4 g/mol
InChI Key: WKQDXEGWXKPGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C17H24N6O and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxyphenyl)-6-[(2-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine is 328.20115941 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activities : Compounds with similar structures, including triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and found that some exhibited good or moderate activities against tested microorganisms (Bektaş et al., 2010).

  • Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. This research suggests that structurally similar compounds could be explored for their potential in treating inflammatory conditions (Abu‐Hashem et al., 2020).

Chemical Synthesis and Characterization

  • Synthesis of Novel Compounds : Research on the synthesis of novel compounds with triazine and piperazine components, such as that by Takeguchi et al. (2015), provides a foundation for understanding the chemical synthesis processes and polymorph control in the development of potential therapeutics (Takeguchi et al., 2015).

  • Pharmacological Profiles : Studies on compounds with piperazine structures, like WAY-100635, have detailed their selective receptor antagonism, offering insights into how similar compounds might interact with biological targets to modulate physiological responses (Forster et al., 1995).

Environmental and Material Applications

  • Water Treatment : Novel sulfonated thin-film composite nanofiltration membranes have been developed for the treatment of dye solutions, indicating that similar chemical compounds may have applications in environmental technologies and water purification (Liu et al., 2012).

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-12-5-3-4-10-23(12)11-15-20-16(18)22-17(21-15)19-13-6-8-14(24-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQDXEGWXKPGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
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N-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
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N-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
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N-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
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N-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 6
N-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

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